Glycyl-L-prolyl-L-tryptophyl-L-leucine
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Overview
Description
Glycyl-L-prolyl-L-tryptophyl-L-leucine is a tetrapeptide composed of four amino acids: glycine, proline, tryptophan, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce peptide analogs with modified amino acid sequences.
Scientific Research Applications
Glycyl-L-prolyl-L-tryptophyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or other signaling molecules, leading to downstream effects on gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): A neuroprotective peptide with similar structural features.
Glycyl-L-proline (Gly-Pro): A dipeptide used in studying peptide transport and metabolism.
Uniqueness
Glycyl-L-prolyl-L-tryptophyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, proline, tryptophan, and leucine residues allows it to interact with specific molecular targets, making it valuable for research and drug development.
Properties
CAS No. |
38417-04-8 |
---|---|
Molecular Formula |
C24H33N5O5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H33N5O5/c1-14(2)10-19(24(33)34)28-22(31)18(11-15-13-26-17-7-4-3-6-16(15)17)27-23(32)20-8-5-9-29(20)21(30)12-25/h3-4,6-7,13-14,18-20,26H,5,8-12,25H2,1-2H3,(H,27,32)(H,28,31)(H,33,34)/t18-,19-,20-/m0/s1 |
InChI Key |
MYHUCLMYQLCVHC-UFYCRDLUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
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